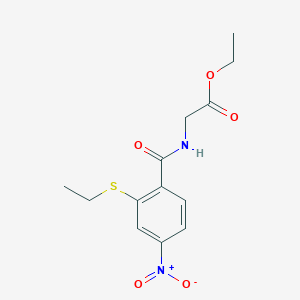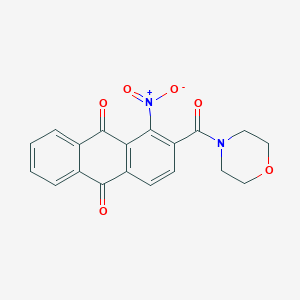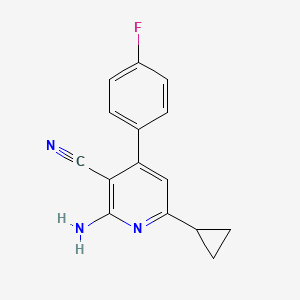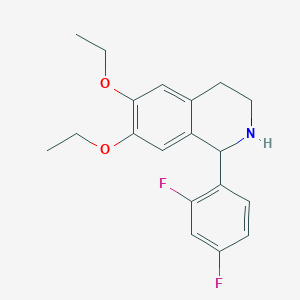![molecular formula C19H20N2O7 B15007030 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Ethoxy-Methoxy Phenyl Intermediate
- Starting with a phenol derivative, ethylation and methylation reactions are carried out to introduce the ethoxy and methoxy groups, respectively.
- Reagents: Ethyl iodide, methyl iodide, and a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent like acetone or dimethylformamide.
-
Nitration of the Phenyl Ring
- The nitration of the phenyl ring is achieved using a nitrating mixture (concentrated sulfuric acid and nitric acid).
- Conditions: Controlled temperature to avoid over-nitration.
-
Formation of the Formamido Group
- The introduction of the formamido group is typically done through a formylation reaction followed by amination.
- Reagents: Formic acid or formyl chloride, followed by an amine source.
-
Coupling with Propanoic Acid
- The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Conditions: Room temperature to mild heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up considerations to ensure safety and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens (chlorine, bromine), sulfonation agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.
Diagnostic Tools: Potential use in imaging and diagnostic assays.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-aminophenyl)formamido]propanoic acid
Uniqueness
- Functional Groups : The presence of both ethoxy and methoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The combination of nitro and formamido groups allows for diverse chemical reactions.
- Applications : Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C19H20N2O7 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-6-13(10-17(16)27-2)15(11-18(22)23)20-19(24)12-4-7-14(8-5-12)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
InChI 键 |
FUVYNXBTVVNTJC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)


![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
